molecular formula C13H21O3PS2 B1667824 Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester CAS No. 52-60-8

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester

Cat. No.: B1667824
CAS No.: 52-60-8
M. Wt: 320.4 g/mol
InChI Key: RYYJMLJORHNGST-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester (CAS 52-60-8) is an organophosphorothioate compound characterized by a diethyl ester backbone and a substituted phenyl group at the O-position. The phenyl ring features 3,5-dimethyl and 4-(methylthio) substituents, contributing to its lipophilicity and biological activity. Synonyms include O,O-Diethyl O-(4-(methylthio)-3,5-xylyl)phosphorothioate and Bayer 37341 . This compound is primarily utilized as an insecticide, leveraging its acetylcholinesterase (AChE) inhibitory activity to disrupt neurotransmission in pests.

Properties

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3PS2/c1-6-14-17(18,15-7-2)16-12-8-10(3)13(19-5)11(4)9-12/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYJMLJORHNGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C(=C1)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075335
Record name Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-60-8
Record name Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bayer 9017
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-DIETHYL O-(3,5-DIMETHYL-4-(METHYLTHIO)PHENYL) PHOSPHOROTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29J999HDWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester, commonly referred to as Bayer 37341, is an organophosphate compound with diverse biological activities. Its molecular formula is C13H21O3PS2C_{13}H_{21}O_{3}PS_{2}, and it has a molecular weight of approximately 320.41 g/mol . This compound has garnered attention for its potential applications in agriculture and its implications in toxicology and pharmacology.

Phosphorothioic acid esters, including Bayer 37341, primarily act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both the therapeutic effects and toxicological risks associated with organophosphate compounds .

Toxicological Profile

The toxicological profile of Bayer 37341 indicates that it exhibits significant acute toxicity. The compound is classified as a potential neurotoxin due to its ability to inhibit AChE activity. Studies have shown that exposure can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, convulsions or death .

Case Studies

  • Acute Toxicity in Animal Models : In a study involving rodents, exposure to Bayer 37341 resulted in a dose-dependent inhibition of AChE activity in brain tissues, correlating with observed clinical signs of toxicity. The lethal dose (LD50) was determined to be significantly lower than that of many other organophosphates, indicating heightened risk .
  • Environmental Impact : Research has indicated that Bayer 37341 can persist in the environment and bioaccumulate in aquatic organisms. A study examining its effects on fish populations revealed alterations in behavior and reproductive success following exposure to sub-lethal concentrations .

Pharmacological Applications

Despite its toxicity, Bayer 37341 has been explored for potential therapeutic applications. Some studies suggest that organophosphate compounds can be repurposed as insecticides or acaricides due to their neurotoxic properties against pests while minimizing harm to non-target species when used judiciously .

PropertyValue
Molecular FormulaC13H21O3PS2C_{13}H_{21}O_{3}PS_{2}
Molecular Weight320.41 g/mol
CAS Registry Number52-60-8
ToxicityNeurotoxic

Toxicity Data

Study TypeObservations
Acute ToxicityLD50 < 100 mg/kg
Chronic ExposureBehavioral changes in fish
Environmental PersistenceModerate

Scientific Research Applications

Insecticide and Acaricide Use

Phosphorothioic acid derivatives are widely used in agriculture due to their efficacy against various pests. The compound acts as a cholinesterase inhibitor, disrupting the normal function of the nervous system in insects. This mechanism leads to paralysis and death of pests upon exposure.

Case Study: Efficacy Against Specific Pests

  • In field trials, Bayer 9017 has shown effectiveness against common agricultural pests such as aphids and spider mites. For instance, studies indicated that application rates of 0.5 to 1.0 kg/ha resulted in over 90% mortality in targeted pest populations within days of application.

Environmental Impact Studies

Research has also focused on the environmental persistence and degradation pathways of phosphorothioic acid compounds. Understanding these aspects is crucial for assessing their ecological impact.

Table: Environmental Persistence of Bayer 9017

ParameterValue
Soil Half-Life14 days
Water SolubilityLow (0.1 mg/L)
Bioaccumulation PotentialModerate

These findings indicate that while Bayer 9017 is effective in pest control, its environmental persistence necessitates careful management practices to mitigate potential impacts on non-target organisms.

Toxicological Studies

Toxicological assessments have revealed that phosphorothioic acid derivatives can pose risks to human health if not handled properly. Acute exposure may lead to symptoms such as sweating, muscle spasms, and respiratory distress due to its mode of action as a cholinesterase inhibitor.

Case Study: Toxicity Assessment

  • A study conducted on occupational exposure among agricultural workers revealed that proper protective measures significantly reduced adverse health effects associated with handling Bayer 9017.

Chemical Reactions Analysis

Hydrolysis

In aqueous environments, the compound undergoes hydrolysis under alkaline conditions, breaking the ester bonds to form:

  • Primary product : 3,5-Dimethyl-4-(methylthio)phenol (R-C_6}H_2}(OH)_2}SCH_3})

  • Secondary product : Diethyl phosphorothioate (O,O-diethyl phosphorothioic acid) .

Reaction ConditionsProductsCitation
Alkaline pH (8–10)Phenol derivative, diethyl phosphorothioate
Acidic pH (4–6)Unstable, accelerated degradation

Thermal Decomposition

Heating above 200°C triggers decomposition, releasing:

  • Toxic gases : Sulfur oxides (SOx_x) and phosphorus oxides (POx_x) .

  • Residual compounds : Partially oxidized phosphorus intermediates .

Reactivity with Reducing Agents

Reaction with hydrides (e.g., NaBH4_4) produces:

  • Phosphine gas (PH3_3), a highly toxic byproduct .

  • Mechanism : Reduction of the phosphorothioate core destabilizes sulfur-phosphorus bonds .

Oxidative Breakdown

Partial oxidation by peroxides or ozone leads to:

  • Phosphorus oxides (e.g., P_2}O5_5) and sulfur trioxide (SO3_3) .

  • Byproducts : Oxidized phenolic derivatives with reduced biological efficacy .

Persistence and Bioaccumulation

  • Half-life : 10–30 days in soil under aerobic conditions .

  • Bioaccumulation : Lipophilic substituents (methylthio and dimethyl groups) enhance uptake in aquatic organisms .

Toxicity Mechanisms

  • Cholinesterase inhibition : Disrupts acetylcholinesterase, leading to neurotoxicity .

  • Acute exposure symptoms : Respiratory distress, muscle spasms, and CNS dysfunction .

Comparative Reactivity Analysis

Reactant TypeReaction OutcomeEnvironmental Impact
Hydroxide ionsHydrolysis to phenol derivativesReduced bioaccumulation
Hydride reagentsPhosphine gas releaseAcute toxicity risk
Oxidizing agentsPhosphorus oxide formationSoil contamination

Comparison with Similar Compounds

Methidathion

  • Structure: Methidathion (CAS 950-37-8) is an organophosphate with a dithiophosphate group and a 1,3,4-thiadiazolinone substituent .
  • Key Differences: The phenyl group in the target compound is replaced by a heterocyclic thiadiazolinone ring in Methidathion. Methidathion contains a methylcarbamate group, enhancing its reactivity toward AChE.
  • Properties: Higher logP (~2.8) due to the thiadiazolinone moiety compared to the target compound’s methylthio-phenyl group . Acute oral LD₅₀ (rat): 25–50 mg/kg, indicating higher mammalian toxicity than typical phosphorothioates .
  • Applications : Broad-spectrum insecticide for mites and sucking insects.

Fensulfothion (Dasanit)

  • Structure : O,O-Diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate (CAS 115-90-2) .
  • Key Differences :
    • The 4-(methylthio) group in the target compound is oxidized to a sulfinyl (SO) group in Fensulfothion.
  • Properties :
    • Sulfinyl group increases polarity, reducing logP (~1.9) compared to the target compound .
    • Environmental Impact: Rapid oxidation to sulfone derivatives increases soil persistence.
  • Applications : Soil insecticide/nematicide, effective against root-feeding pests.

Chlorthiophos

  • Structure : A mixture of isomers with dichloro and methylthio substituents (e.g., O-2,5-dichloro-4-(methylthio)phenyl phosphorothioate) .
  • Key Differences :
    • Chlorine atoms enhance electron-withdrawing effects, increasing AChE inhibition potency.
  • Properties :
    • Higher acute toxicity (rat LD₅₀: ~5 mg/kg) due to chloro-substituents .
    • Environmental Persistence: Chlorine increases resistance to degradation.
  • Applications : Discontinued due to high toxicity but historically used as a foliar insecticide.

Phosphorothioic Acid, O,O-Dimethyl O-[3-Methyl-4-(Methylsulfonyl)Phenyl] Ester

  • Structure : Features a methylsulfonyl (SO₂) group at the para position .
  • Key Differences :
    • Sulfonyl group is highly polar, reducing lipid solubility (logP: 2.295) compared to methylthio .
  • Applications: Limited agricultural use due to rapid photodegradation.

Phoxim

  • Structure: Phosphorothioic acid, O-[(cyanophenylmethylene)azanyl] O,O-diethyl ester (CAS 14816-18-3) .
  • Key Differences: Contains a cyanobenzylideneamino group instead of a substituted phenyl.
  • Properties: Lower mammalian toxicity (rat LD₅₀: 1,700–2,100 mg/kg) due to the cyano group’s stability .
  • Applications : Widely used in stored grain protection and veterinary applications.

Comparative Data Table

Compound Substituents logP LD₅₀ (Rat, oral) Primary Use Environmental Behavior
Target Compound 3,5-dimethyl-4-(methylthio) ~3.1* 300–500 mg/kg Insecticide Moderate persistence; oxidizes to sulfoxide
Methidathion Thiadiazolinone ~2.8 25–50 mg/kg Acaricide Hydrolyzes rapidly in water
Fensulfothion 4-(methylsulfinyl) ~1.9 5–10 mg/kg Nematicide Oxidizes to sulfone; soil residual
Chlorthiophos 2,5-dichloro-4-(methylthio) ~4.0 ~5 mg/kg Discontinued insecticide High persistence due to Cl
Phoxim Cyanobenzylideneamino ~2.5 1,700–2,100 mg/kg Stored grain protectant Low bioaccumulation

*Estimated based on structural analogs.

Key Findings and Implications

  • Structural Impact on Toxicity: Chloro- and heterocyclic substituents (e.g., Methidathion, Chlorthiophos) correlate with higher acute toxicity, while cyano groups (Phoxim) reduce mammalian risk.
  • Environmental Behavior : Sulfur-containing substituents (methylthio, sulfinyl, sulfonyl) influence degradation pathways, with sulfones being more persistent .
  • Applications : Target compound’s balance of lipophilicity and moderate toxicity makes it suitable for foliar insecticides, whereas Phoxim’s low toxicity favors food-safe uses .

Preparation Methods

Synthetic Pathways and Key Intermediates

The synthesis of this compound involves two primary components:

  • 3,5-Dimethyl-4-(methylthio)phenol (substituted phenol intermediate).
  • O,O-Diethyl phosphorochloridothioate (phosphorylating agent).

Synthesis of 3,5-Dimethyl-4-(Methylthio)Phenol

The phenyl group’s substitution pattern requires sequential functionalization. A plausible route involves:

Starting Material: 3,5-Dimethylphenol

3,5-Dimethylphenol (m-xylenol) is commercially available or synthesized via xylene carbonylation and oxidation.

Introduction of Methylthio Group

Electrophilic thiolation at the 4-position is achieved using methanesulfenyl chloride (CH₃SCl) under acidic conditions:
$$
\text{3,5-Dimethylphenol} + \text{CH₃SCl} \xrightarrow{\text{AlCl₃}} \text{3,5-Dimethyl-4-(methylthio)phenol} + \text{HCl}
$$
Alternative methods include nucleophilic substitution of 4-chloro-3,5-dimethylphenol with sodium methanethiolate (NaSCH₃) at elevated temperatures.

Synthesis of O,O-Diethyl Phosphorochloridothioate

This intermediate is prepared via chlorination of O,O-diethyl dithiophosphate , derived from phosphorus pentasulfide (P₂S₅) and ethanol:
$$
\text{P₂S₅} + 4 \text{EtOH} \rightarrow 2 \text{(EtO)₂P(S)SH} + \text{H₂S}
$$
Subsequent chlorination yields the phosphoryl chloride:
$$
\text{(EtO)₂P(S)SH} + \text{Cl₂} \rightarrow \text{(EtO)₂P(S)Cl} + \text{HCl} + \text{S}
$$
The process employs catalysts like phosphorus trichloride (PCl₃) to enhance purity.

Esterification of Phenol Intermediate

Nucleophilic Aromatic Substitution

The phenol intermediate is deprotonated with NaOH to form a phenoxide, which reacts with O,O-diethyl phosphorochloridothioate via an Sₙ2 mechanism :
$$
\text{3,5-Dimethyl-4-(methylthio)phenoxide} + \text{(EtO)₂P(S)Cl} \rightarrow \text{Target Compound} + \text{Cl⁻}
$$
Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.
  • Temperature: 0–25°C to minimize side reactions.

Alternative Synthetic Routes

One-Pot Thiolation-Phosphorylation

A streamlined approach combines thiolation and phosphorylation in situ:

  • Thiolation : 3,5-Dimethylphenol reacts with dimethyl disulfide (DMDS) and iodine to form the methylthio group.
  • Phosphorylation : Direct addition of O,O-diethyl phosphorochloridothioate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.3 (t, 6H, CH₂CH₃), 2.3 (s, 6H, Ar-CH₃), 2.5 (s, 3H, S-CH₃), 4.2 (m, 4H, OCH₂), 6.8 (s, 2H, Ar-H).
  • MS (ESI+) : m/z 320.4 [M+H]⁺.

Purity Optimization

  • Crystallization : Centrifugation at <10°C removes sulfur byproducts.
  • Distillation : Thin-film evaporation at 90–110°C under reduced pressure (10–30 mmHg) yields >99% purity.

Industrial-Scale Considerations

Catalytic Efficiency

  • Catalysts : Phosphorus trichloride (PCl₃) reduces reaction time by 30% compared to uncatalyzed routes.

Challenges and Limitations

Regioselectivity in Thiolation

Electrophilic thiolation may yield para/ortho mixtures, requiring chromatographic separation.

Phosphoryl Chloride Stability

O,O-Diethyl phosphorochloridothioate is moisture-sensitive, necessitating anhydrous conditions.

Emerging Methodologies

Enzymatic Phosphorylation

Preliminary studies suggest lipases can catalyze esterification under mild conditions, though yields remain suboptimal (<60%).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester
Reactant of Route 2
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester

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